N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine
Description
Properties
Molecular Formula |
C15H20FN3 |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H20FN3/c1-3-19-15(16)14(12(2)18-19)11-17-10-9-13-7-5-4-6-8-13/h4-8,17H,3,9-11H2,1-2H3 |
InChI Key |
GHHRGVKTZXRYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under controlled conditions.
Introduction of the Phenylethanamine Moiety: The phenylethanamine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1856099-15-4)
- Core Structure : Similar pyrazole backbone but replaces the 2-phenylethanamine with a (1-methyl-1H-pyrazol-4-yl)methyl group.
- Implications : Likely differs in bioavailability and target selectivity compared to the target compound .
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine (CAS 1856050-79-7)
- Core Structure : Features dual pyrazole rings with fluoroethyl and ethyl substituents.
- Implications : Fluorine’s electron-withdrawing effects may stabilize the molecule against metabolic degradation .
Analogues with Alternative Aromatic Systems
N-((1H-Indol-3-yl)Methyl)-2-Phenylethanamine (CAS 256440-49-0)
- Core Structure : Replaces pyrazole with an indole ring.
- Key Differences : Indole’s NH group enables hydrogen bonding, absent in the target compound. The larger aromatic system increases molecular weight (~250 Da) and may enhance π-π interactions.
- Implications : Likely exhibits distinct pharmacokinetics, such as altered blood-brain barrier penetration .
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine
- Core Structure : Schiff base with a conjugated nitro-substituted allylidene group.
- Key Differences : The nitro group increases polarity and UV activity, while the conjugated system may confer photostability issues.
- Implications : Higher polarity could limit bioavailability compared to the fluorine-containing target compound .
Tetrazole and Naphthalene Derivatives
N-((1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylethanamine (Compound 4m, )
- Core Structure : Tetrazole ring replaces pyrazole.
- Key Differences : Tetrazoles act as bioisosteres for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities.
- Implications: Potential for enhanced binding to targets requiring acidic moieties, unlike the pyrazole-based target .
N-((3-Iodo-4-methoxynaphthalen-1-yl)methyl)-2-phenylethanamine
- Core Structure : Naphthalene ring with iodine and methoxy substituents.
- Key Differences : Iodine’s heavy atom effect aids crystallographic studies, while methoxy groups donate electrons, contrasting with fluorine’s electron-withdrawing nature.
- Implications : Likely exhibits distinct electronic properties and receptor affinities .
Molecular Weight and Solubility
| Compound | Molecular Weight (Da) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~280 | Fluoro, Ethyl, Methyl | Moderate (fluorine enhances polarity) |
| CAS 256440-49-0 (Indole derivative) | ~250 | Indole, Phenylethanamine | Low (hydrophobic indole core) |
| Compound 4m (Tetrazole) | ~350 | Tetrazole, Dimethylphenyl | Moderate (tetrazole polarity) |
Biological Activity
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and various alkyl substituents on the pyrazole ring contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced disease symptoms.
- Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that are crucial in conditions like inflammation or cancer.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that various synthesized pyrazole carboxamides show significant antifungal activity against several phytopathogenic fungi. This suggests that this compound may also possess similar properties, potentially making it a candidate for developing new antifungal agents .
Anticancer Potential
Pyrazole derivatives have been explored for their anticancer activity. Some studies indicate that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The specific interactions of this compound with cancer-related targets warrant further investigation .
Study on Antifungal Activity
In a study evaluating the antifungal efficacy of pyrazole derivatives, several compounds were tested against pathogens such as Cytospora sp. and Fusarium solani. The results indicated that certain derivatives exhibited strong antifungal properties, suggesting that this compound could be effective against similar fungal strains .
Research on Antimalarial Activity
Another study investigated chloroquine-pyrazole analogues for their antimalarial effects against Plasmodium falciparum. While this specific compound was not tested, the findings highlight the potential for related pyrazole compounds to serve as new antimalarial agents .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is presented in the table below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - 2-propanamine | C12H17FN4 | Antimicrobial |
| N-[ (5-fluoro - 3 , 5 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - N-methylamine | C12H18FN5 | Anticancer |
| N-[ (1 - ethyl - 5-methyl - 1 H - pyrazol - 4 - yl) methyl] ethanamine | C12H19N5 | Antifungal |
Q & A
Q. What are the optimal synthetic routes for N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole core. Key steps include:
Pyrazole Formation : Cyclocondensation of hydrazine derivatives with fluorinated diketones under acidic conditions. Temperature control (60–80°C) minimizes side reactions .
Methylation/Ethylation : Alkylation using methyl/ethyl halides in the presence of a base (e.g., K₂CO₃) to introduce substituents at the 3- and 1-positions of the pyrazole ring .
Amination : Coupling the pyrazole intermediate with 2-phenylethanamine via reductive amination (NaBH₃CN or Pd/C hydrogenation) .
- Optimization Tips : Monitor reaction progress using TLC, and purify intermediates via flash chromatography (e.g., hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on pyrazole proton signals (δ 6.5–7.5 ppm for aromatic H) and methyl/ethyl group splitting patterns. Fluorine substitution deshields adjacent protons, causing distinct shifts .
- FTIR : Confirm NH stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (calculated via : Mol. formula C₁₅H₂₀FN₃).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., pyrazole derivatives in ) to resolve ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values indicate potency .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
- Controls : Include structurally similar analogs (e.g., ’s N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine) to evaluate fluorine’s impact on activity .
Q. What purification strategies are recommended for isolating high-purity samples?
- Methodological Answer :
- Flash Chromatography : Use silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate unreacted starting materials .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing. Monitor purity via UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are essential?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. Fluorine’s electronegativity may influence crystal packing .
- Refinement : Apply SHELXL () for small-molecule refinement. Use SHELXPRO to analyze hydrogen-bonding patterns (e.g., N-H···F interactions) .
- Graph Set Analysis : Apply Etter’s formalism () to classify hydrogen-bonding motifs (e.g., D(2)² patterns) and predict stability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents at the 1-, 3-, and 4-positions of the pyrazole ring (e.g., replace ethyl with isopropyl or introduce electron-withdrawing groups) .
- Activity Profiling : Test analogs against a panel of biological targets (e.g., serotonin receptors vs. kinases) to identify selectivity trends.
- Data Table :
| Analog Structure | Key Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Ethyl → Isopropyl | Increased lipophilicity | 120 (Kinase A) vs. 450 (Kinase B) |
| Fluoro → Chloro | Enhanced receptor binding | 85 (GPCR X) |
| Example data inspired by and . |
Q. How should researchers address contradictions in solubility vs. bioactivity data?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (e.g., liposomal encapsulation) .
- Parallel Assays : Compare activity in aqueous vs. lipid-rich environments (e.g., membrane permeability assays) to discern whether solubility limits efficacy .
Q. What computational methods elucidate interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin 5-HT₂A). Prioritize poses with fluorophenyl groups in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
Q. How can hydrogen-bonding patterns predict crystallization behavior or stability?
- Methodological Answer :
Q. What chromatographic techniques separate enantiomers, and how are chiral centers validated?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Monitor separation factors (α) via ’s methodology .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
